C5 Substituent Divergence: 5-Benzoyl Ketone vs. 5-Carboxylate Ester — Pharmacophoric and Physicochemical Differentiation
CAS 14080-15-0 possesses a 5-benzoyl (phenyl ketone) substituent at C5 of the dihydropyrimidinone ring, in contrast to the 5-carboxylate ester (typically ethoxycarbonyl) found in >90% of literature-reported Biginelli DHPMs, including monastrol, nitractin, and most calcium channel blocker candidates [1]. The benzoyl group introduces a conjugated π-system extending from the DHPM ring to a terminal phenyl ring, increases cLogP by approximately 0.8–1.2 log units relative to the corresponding 5-ethoxycarbonyl analog (estimated based on fragment-based lipophilicity contributions), and replaces the ester's H-bond acceptor capacity with a ketone carbonyl that exhibits different geometry and electronic properties [1]. This substitution directly impacts the compound's behavior in receptor binding, metabolic stability, and synthetic derivatization pathways. Quantitative data for 5-ester DHPM comparators: monastrol IC₅₀ for Eg5 kinesin inhibition = 14 μM [2]; ethyl 4-(4′-heptanoyloxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate (H-DHPM) IC₅₀ for platelet aggregation = 74.5–180.7 μM depending on agonist [3]. No equivalent target-specific quantitative data are yet published for CAS 14080-15-0 itself; the structural differentiation is established at the chemical property level.
| Evidence Dimension | C5 substituent identity: benzoyl ketone (target) vs. carboxylate ester (class archetype) |
|---|---|
| Target Compound Data | 5-benzoyl (C₆H₅–C=O); cLogP increase ~0.8–1.2 units vs. 5-ester; conjugated π-system; ketone H-bond acceptor |
| Comparator Or Baseline | 5-ethoxycarbonyl (ester) DHPMs (monastrol, H-DHPM, generic Biginelli products); monastrol IC₅₀ (Eg5) = 14 μM; H-DHPM IC₅₀ (platelet aggregation) = 74.5–180.7 μM |
| Quantified Difference | Qualitative pharmacophoric switch (ester→ketone); ~0.8–1.2 log unit cLogP increase (estimated); distinct H-bond geometry |
| Conditions | Structural comparison based on scaffold analysis; biological data for comparator 5-ester DHPMs from independent studies |
Why This Matters
A user selecting DHPMs for SAR exploration, receptor screening, or derivatization chemistry cannot substitute a 5-ester DHPM for this 5-benzoyl compound without invalidating the structure-activity relationship under investigation.
- [1] Matos LHS, Masson FT, Simeoni LA, Homem-de-Mello M. Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry. 2018;143:1779-1789. View Source
- [2] Mayer TU, Kapoor TM, Haggarty SJ, King RW, Schreiber SL, Mitchison TJ. Small Molecule Inhibitor of Mitotic Spindle Bipolarity Identified in a Phenotype-Based Screen. Science. 1999;286(5441):971-974. View Source
- [3] Sashidhara KV, Avula SR, Singh LR, et al. Characterization of a Unique Dihydropyrimidinone, Ethyl 4-(4′-Heptanoyloxyphenyl)-6-Methyl-3,4-Dihydropyrimidin-2-One-5-Carboxylate, as an Effective Antithrombotic Agent. Journal of Pharmacy and Pharmacology. 2011;63(7):981-989. View Source
